

Synthesis protocol for 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide

CAS No.: 134997-67-4

Cat. No.: B2416678

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Application Note: Synthesis Protocol for **2-Chloro-N-(2-hydroxy-5-methylphenyl)acetamide**

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Objective: To provide a robust, self-validating, and highly regioselective protocol for the N-acylation of 2-amino-4-methylphenol.

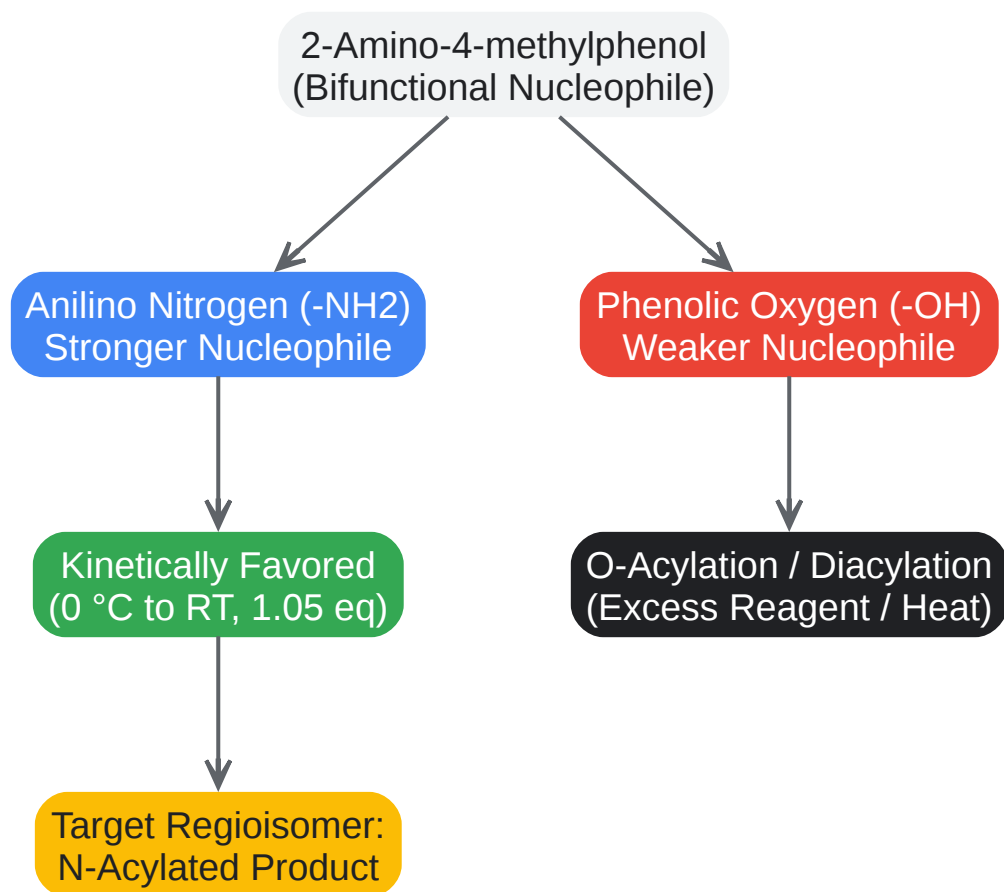
Introduction & Mechanistic Rationale

The compound **2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide** (CAS 134997-67-4) is a highly valued bifunctional intermediate in medicinal chemistry, frequently utilized as a precursor for pharmacologically active benzoxazinone scaffolds[1]. The synthesis relies on the acylation of 2-amino-4-methylphenol (also known as 2-hydroxy-5-methylaniline), a versatile building block featuring both an amine and a phenolic hydroxyl group[2].

Expertise & Causality: The Regioselectivity Principle When reacting a bifunctional nucleophile with an highly electrophilic acylating agent like chloroacetyl chloride, controlling regioselectivity is the primary synthetic challenge. Historically, Schotten-Baumann conditions or anhydrous

acylation methods require strict stoichiometric and thermal control to prevent the formation of O-acylated or diacylated byproducts[3][4].

This protocol achieves >95% N-acylation selectivity by exploiting the inherent electronic differences between the two functional groups. The anilino nitrogen is significantly more nucleophilic than the phenolic oxygen due to its lower electronegativity and higher polarizability (Pearson's Hard-Soft Acid-Base theory). By maintaining the reaction temperature at 0 °C during the exothermic addition and strictly limiting the acylating agent to 1.05 equivalents, the activation energy barrier for O-acylation is avoided. Furthermore, Triethylamine (TEA) is employed as an acid scavenger. It neutralizes the HCl byproduct, preventing the formation of the unreactive amine-hydrochloride salt and driving the reaction to completion.



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Logical flow of regioselective N-acylation exploiting nucleophilicity differences.

Quantitative Data & Reagent Preparation

To ensure reproducibility, all reagents must be accurately measured. The use of anhydrous Dichloromethane (DCM) is critical to prevent the premature hydrolysis of chloroacetyl chloride into chloroacetic acid.

Table 1: Reaction Stoichiometry (10 mmol Scale)

Reagent / Solvent	MW (g/mol)	Equivalents	Amount (mmol)	Mass / Volume	Role
2-Amino-4-methylphenol	123.15	1.00	10.0	1.23 g	Limiting Reagent
Chloroacetyl chloride	112.94	1.05	10.5	0.84 mL (1.19 g)	Acylation Agent
Triethylamine (TEA)	101.19	1.20	12.0	1.67 mL (1.21 g)	Acid Scavenger
Dichloromethane (DCM)	84.93	-	-	25.0 mL	Solvent (Anhydrous)

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system. The integrated In-Process Controls (IPCs) and chemically logical work-up steps ensure that any deviation is caught before final isolation, guaranteeing high purity.

Step 1: Setup and Activation

- Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Add 2-amino-4-methylphenol (1.23 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask. Stir to create a suspension/solution.
- Add Triethylamine (1.67 mL, 12.0 mmol) in one portion.
- Submerge the flask in an ice-water bath and allow the mixture to cool to exactly 0 °C for 10 minutes.

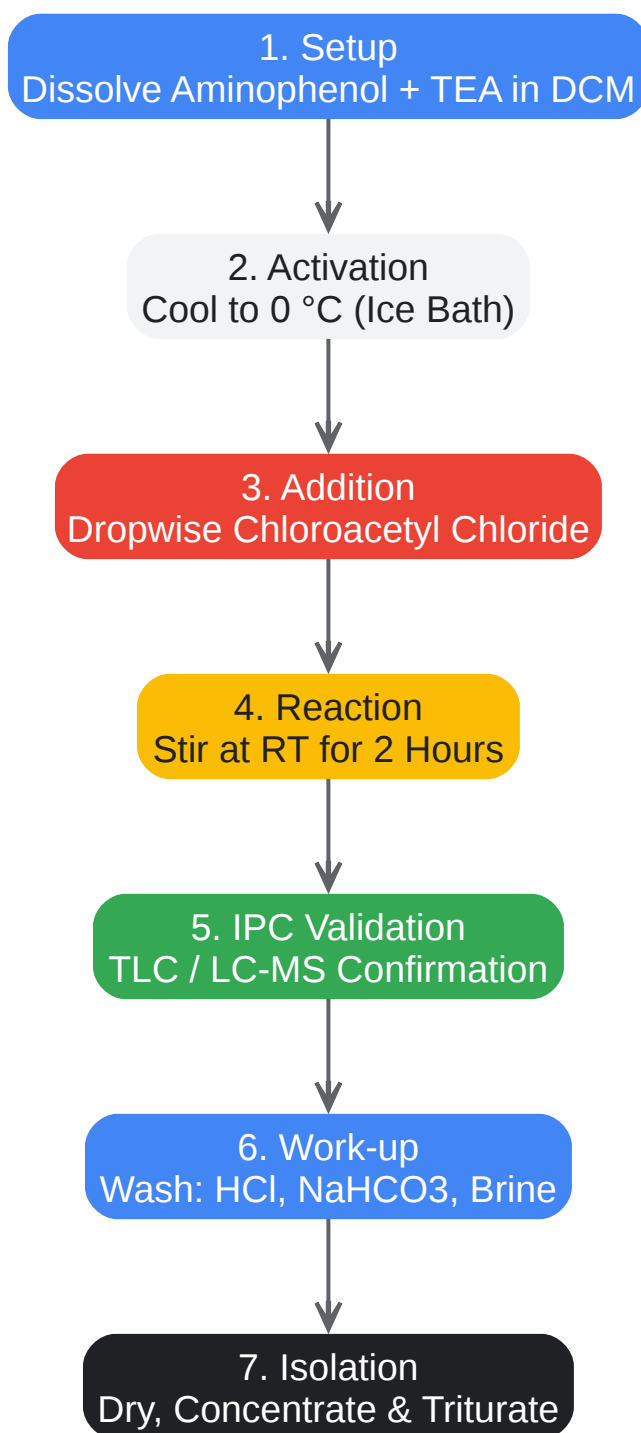
Step 2: Electrophile Addition 5. Prepare a solution of chloroacetyl chloride (0.84 mL, 10.5 mmol) in anhydrous DCM (5 mL). 6. Using an addition funnel or syringe pump, add the chloroacetyl chloride solution dropwise over 15–20 minutes. Observation: The reaction is exothermic, and a white precipitate (TEA·HCl) will begin to form.

Step 3: Reaction & In-Process Control (IPC) 7. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. 8. Self-Validation (IPC): Withdraw a 10 μ L aliquot, dilute in 1 mL methanol, and analyze via TLC (EtOAc:Hexane 1:2) and LC-MS.

- Pass Criteria: Complete disappearance of the starting material spot. If unreacted amine persists, add 0.05 eq of chloroacetyl chloride and stir for an additional 30 minutes.

Step 4: Orthogonal Work-up 9. Quench the reaction by adding 15 mL of deionized water. Transfer to a separatory funnel. 10. Amine Scavenging: Wash the organic layer with 1M aqueous HCl (2 \times 15 mL). Causality: This selectively protonates and removes any trace unreacted starting material and TEA into the aqueous phase. 11. Acid Scavenging: Wash the organic layer with saturated aqueous NaHCO₃ (1 \times 15 mL). Causality: This neutralizes and removes any hydrolyzed chloroacetic acid. 12. Wash with brine (15 mL), collect the organic layer, and dry over anhydrous Na₂SO₄.

Step 5: Isolation 13. Filter off the drying agent and concentrate the filtrate under reduced pressure. 14. Triturate the resulting crude solid with cold hexanes, filter, and dry under a high vacuum to yield the pure **2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide** as a crystalline solid.



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Step-by-step experimental workflow for the synthesis and isolation of the target acetamide.

Analytical Characterization

Verify the structural integrity of the synthesized product against the following expected analytical parameters.

Table 2: Expected Analytical Data

Analytical Technique	Expected Signals / Observations
LC-MS (ESI+)	m/z: [M+H] ⁺ calculated for C ₉ H ₁₀ ClNO ₂ : 200.05; Found: ~200.1
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): ~9.50 (br s, 1H, NH), ~9.25 (br s, 1H, OH), 7.65 (d, J = 2.0 Hz, 1H, Ar-H), 6.80 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 6.72 (d, J = 8.2 Hz, 1H, Ar-H), 4.32 (s, 2H, -CH ₂ Cl), 2.18 (s, 3H, -CH ₃).
TLC (EtOAc:Hexane 1:2)	R _f : ~0.45 (UV active, stains brown with KMnO ₄)

References

- Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions | Source: tandfonline.com | URL: [\[Link\]](#)
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